N-{[4-(2,3-dimethylphenyl)-5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-nitrobenzamide
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Overview
Description
N-{[4-(2,3-dimethylphenyl)-5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-nitrobenzamide is a complex organic compound that features a triazole ring, multiple aromatic rings, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(2,3-dimethylphenyl)-5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-nitrobenzamide typically involves multi-step organic synthesis. The key steps include:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Sulfanyl Group: This step involves the reaction of the triazole intermediate with a thiol or sulfide compound under suitable conditions.
Attachment of Aromatic Rings: The aromatic rings are introduced through nucleophilic substitution or coupling reactions.
Final Assembly: The final compound is assembled by linking the triazole core with the nitrobenzamide moiety through amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine under suitable conditions using reducing agents like hydrogen gas with a catalyst or metal hydrides.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly due to its triazole ring, which is known for its biological activity.
Materials Science: The compound’s unique structure could be useful in the design of new materials with specific properties, such as conductivity or fluorescence.
Biological Research: It can be used as a probe to study various biological processes, given its potential interactions with biomolecules.
Mechanism of Action
The mechanism by which N-{[4-(2,3-dimethylphenyl)-5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-nitrobenzamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or activating their function. The triazole ring can form hydrogen bonds and π-π interactions, which are crucial for binding to biological targets.
Comparison with Similar Compounds
Similar compounds include other triazole derivatives and nitrobenzamide compounds. Compared to these, N-{[4-(2,3-dimethylphenyl)-5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-nitrobenzamide is unique due to its specific combination of functional groups and aromatic rings, which may confer distinct biological or material properties.
List of Similar Compounds
- 1,2,4-Triazole derivatives
- Nitrobenzamide derivatives
- Sulfanyl-substituted aromatic compounds
Properties
IUPAC Name |
N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-(2,3-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N6O4S/c1-17-8-9-19(3)23(14-17)30-26(35)16-39-28-32-31-25(33(28)24-7-5-6-18(2)20(24)4)15-29-27(36)21-10-12-22(13-11-21)34(37)38/h5-14H,15-16H2,1-4H3,(H,29,36)(H,30,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFDODYNSIFNJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(N2C3=CC=CC(=C3C)C)CNC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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